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Compound of Interest

Compound Name:
(2-(Trifluoromethyl)thiazol-5-

yl)methanol

Cat. No.: B181452 Get Quote

In-Depth Technical Guide: (2-
(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-5-
yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug

discovery. The document details its chemical identifiers, synthesis, potential biological

activities, and relevant experimental workflows.

Chemical Identifiers and Properties
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a specialty chemical building block. Its key

identifiers and physicochemical properties are summarized in the table below.
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Identifier Value Source

CAS Number 131748-97-5 [1][2][3]

IUPAC Name
(2-(Trifluoromethyl)-1,3-thiazol-

5-yl)methanol
N/A

Molecular Formula C₅H₄F₃NOS [2]

Molecular Weight 183.15 g/mol [2]

Canonical SMILES C1=C(N=C(S1)C(F)(F)F)CO N/A

Purity Typically available at ≥97% [1][2]

Synthesis Methodology
The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol can be achieved through a multi-

step process, typically starting from ethyl 4,4,4-trifluoroacetoacetate. The general synthetic

route involves the formation of a thiazole ring, followed by the reduction of a carboxylate group

to the corresponding alcohol. While a specific detailed protocol for this exact molecule is not

readily available in the searched literature, a reliable pathway can be constructed based on

established chemical transformations of similar substrates.

Synthesis of the Precursor: Ethyl 2-
(Trifluoromethyl)thiazole-5-carboxylate
The synthesis of the key intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is a

crucial first step. This is generally achieved through a Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from related syntheses):

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: Ethyl 4,4,4-trifluoroacetoacetate is reacted

with a chlorinating agent, such as sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-

oxobutanoate.

Cyclization with Thioamide: The resulting α-haloketone is then reacted with

trifluoroacetamide in a suitable solvent, such as ethanol. The mixture is typically heated
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under reflux to facilitate the cyclization and formation of the thiazole ring, yielding ethyl 2-

(trifluoromethyl)thiazole-5-carboxylate.

Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol
The final step is the reduction of the ester group of ethyl 2-(trifluoromethyl)thiazole-5-

carboxylate to the primary alcohol. Strong reducing agents are required for this transformation.

Experimental Protocol (Proposed, based on general ester reductions):

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is prepared in a dry

ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.

Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A strong reducing

agent, such as Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), is added

portion-wise with careful stirring.[4] Lithium borohydride is a stronger reducing agent than

sodium borohydride and is capable of reducing esters to alcohols.[4]

Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to

room temperature. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) until the starting ester is consumed.

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential

addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing

agent and any aluminum salts.

Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined

organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product. The crude (2-
(Trifluoromethyl)thiazol-5-yl)methanol can then be purified by column chromatography on

silica gel.

Biological Activity and Potential Applications
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Thiazole derivatives are a well-established class of heterocyclic compounds with a broad

spectrum of biological activities, making them valuable scaffolds in drug discovery.[5] The

incorporation of a trifluoromethyl group can often enhance a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets.

Antifungal Activity
Trifluoromethyl-containing thiazole derivatives have shown promise as antifungal agents. The

proposed mechanism of action for many azole antifungals involves the inhibition of the fungal

cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis

of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this enzyme

disrupts the integrity of the cell membrane, leading to fungal cell death.[6] While specific

studies on (2-(Trifluoromethyl)thiazol-5-yl)methanol are limited, related structures have

demonstrated significant antifungal properties.

Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole derivatives. These

compounds can induce apoptosis (programmed cell death) in cancer cells through various

mechanisms. One common pathway is the intrinsic apoptosis pathway, which involves the

regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the

activation of caspases, such as caspase-3, which are the executioners of apoptosis.[7][8]

Several novel thiazole derivatives have exhibited potent cytotoxic activity against various

cancer cell lines with low IC₅₀ values.[8][9]

Experimental Workflows and Signaling Pathways
General Synthetic and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of (2-(Trifluoromethyl)thiazol-5-yl)methanol and its derivatives.
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Caption: Synthetic and screening workflow for (2-(Trifluoromethyl)thiazol-5-yl)methanol.
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Proposed Pro-Apoptotic Signaling Pathway
Based on the known activity of related thiazole derivatives, the following diagram illustrates a

potential signaling pathway for the induction of apoptosis in cancer cells.
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Caption: Proposed intrinsic apoptosis pathway induced by (2-(Trifluoromethyl)thiazol-5-
yl)methanol.
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Spectroscopic Data
While specific spectroscopic data for (2-(Trifluoromethyl)thiazol-5-yl)methanol is not

available in the searched literature, expected characteristic signals are described below based

on its structure.

¹H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for

the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton,

and potentially complex coupling patterns if other protons are present.

¹³C NMR: Carbon signals for the trifluoromethyl group, the thiazole ring carbons, and the

methylene carbon of the hydroxymethyl group would be expected. The carbon of the CF₃

group would likely appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl

group would be expected.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (183.15 g/mol ).

Researchers are advised to acquire and interpret their own spectroscopic data for confirmation

of structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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